Methyl isobutyrate

Overview

Description

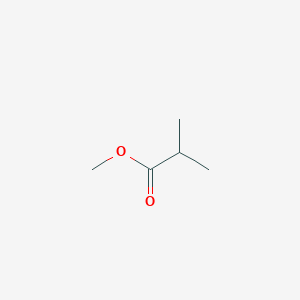

Methyl isobutyrate (CAS 547-63-7) is an organic ester with the formula C₅H₁₀O₂, structurally defined as the methyl ester of isobutyric acid. It is a colorless liquid with a boiling point of 90–100°C and a density of 0.895 g/cm³ . It is characterized by a fruity aroma reminiscent of green apple, pear, and peach, making it valuable in flavoring agents . Naturally, it is found in pineapple, blueberries, and carob powder, contributing to their aromatic profiles . Industrially, it serves as a solvent and is used in polymer research, such as studying diffusion coefficients in ternary systems . Its synthesis typically involves the catalytic oxidative esterification of isobutyraldehyde with methanol .

Preparation Methods

Methyl isobutyrate can be synthesized through the direct esterification of methanol with isobutyric acid. This reaction typically requires an acid catalyst and is conducted under reflux conditions to achieve a high yield . Industrial production methods often involve similar esterification processes, optimized for large-scale production.

Chemical Reactions Analysis

Methyl isobutyrate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form isobutyric acid.

Reduction: Reduction reactions can convert it back to isobutanol.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Flavoring Agent

MIB is widely used as a flavoring agent in food products due to its pleasant aroma. It mimics fruity flavors and is utilized in beverages, candies, and baked goods. Its safety profile has been evaluated by regulatory bodies, confirming its GRAS (Generally Recognized as Safe) status in food applications .

Solvent in Chemical Processes

This compound serves as an effective solvent in various chemical processes. Its low toxicity and good solvency properties make it suitable for use in formulations for paints, coatings, and adhesives. It can dissolve a wide range of organic compounds, making it versatile in industrial applications .

Polymer Production

MIB has gained attention in polymer chemistry, particularly as a precursor for plasma-polymerized films. Research has shown that varying the precursor flow rate and working pressure during plasma polymerization can influence the properties of the resulting films, which have potential applications in coatings and barrier materials .

Pharmaceutical Applications

In pharmaceutical research, MIB has been explored for its role as a metabolite and potential therapeutic agent. It has been studied for its effects on drug solubility and bioavailability due to its favorable physicochemical properties .

Case Study 1: Flavoring Agent Efficacy

A study conducted on the efficacy of MIB as a flavoring agent demonstrated that it significantly enhanced the sensory attributes of various food products. The research involved sensory evaluation panels that confirmed consumer preference for products containing MIB compared to control samples lacking this compound.

Case Study 2: Polymer Films Development

Research on MIB-based plasma polymer films revealed that adjusting radiofrequency power during plasma treatment led to films with improved oxygen permeability and mechanical strength. These findings suggest potential applications in food packaging where barrier properties are crucial .

Mechanism of Action

The mechanism of action of methyl isobutyrate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. In biological systems, it can affect the diffusion rates of molecules, impacting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl isobutyrate belongs to the ester family, which includes compounds with varying alkyl groups and acid moieties. Below is a detailed comparison with structurally and functionally related esters:

Structural and Functional Analogues

Table 1: Key Properties of this compound and Analogues

Biological Activity

Methyl isobutyrate (MIB) is an ester that is produced from isobutyric acid and methanol. It has garnered attention in various fields due to its potential biological activities, including antimicrobial properties, effects on cellular mechanisms, and applications in flavoring and fragrance. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables to illustrate its significance.

This compound has the molecular formula and a molecular weight of 102.13 g/mol. It appears as a colorless liquid with a fruity odor, commonly used as a solvent in organic synthesis and as a flavoring agent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 152 °C |

| Density | 0.870 g/cm³ |

| Solubility | Soluble in ethanol |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated the effects of MIB on different strains of Escherichia coli and Staphylococcus aureus. The results demonstrated that MIB inhibited the growth of these bacteria in a dose-dependent manner, suggesting its potential as a natural preservative in food products.

Case Study: Antimicrobial Efficacy

In an experiment involving five strains of E. coli, exposure to this compound at concentrations ranging from 0.1 mg to 1 mg resulted in significant inhibition of bacterial growth. The most notable effect was observed at the highest concentration, where complete growth inhibition was recorded.

Cytotoxicity and Cellular Mechanisms

This compound has also been studied for its cytotoxic effects on cancer cell lines. A notable study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of MIB. The findings indicated that MIB induced apoptosis in a concentration-dependent manner, activating caspase pathways associated with programmed cell death.

Table 2: Cytotoxic Effects of this compound on Cancer Cells

| Concentration (mg/mL) | % Cell Viability | Apoptosis Induction (%) |

|---|---|---|

| 0.1 | 90 | 10 |

| 0.5 | 70 | 30 |

| 1.0 | 40 | 60 |

Metabolic Pathways

This compound undergoes hydrolysis to yield isobutyric acid and methanol, which are further metabolized via fatty acid pathways leading to energy production through the tricarboxylic acid cycle (TCA). This metabolic route highlights its potential role as an energy source in certain biological systems.

Applications in Flavoring and Fragrance

Due to its pleasant fruity aroma, this compound is widely used in the food industry as a flavoring agent and in perfumery. Its safety profile has been evaluated by various regulatory bodies, confirming its status as a generally recognized as safe (GRAS) compound when used within specified limits.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing methyl isobutyrate in laboratory settings?

- Methodological Answer : this compound is typically synthesized via esterification of isobutyric acid with methanol, catalyzed by sulfuric acid or enzymatic lipases. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm ester group formation (e.g., carbonyl peak at ~170 ppm in NMR) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity (>99%) and identify impurities using retention indices and fragmentation patterns .

- Refractive Index and Boiling Point : Cross-check experimental values (e.g., , bp = 90°C) against literature .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer :

- GC with Flame Ionization Detection (GC-FID) : Ideal for high sensitivity and resolution in non-polar matrices. Use a DB-5 column (30 m × 0.25 mm) with temperature programming (40°C to 250°C at 10°C/min) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Suitable for polar matrices. Optimize electrospray ionization (ESI) in positive mode with m/z 103.1 [M+H] .

- Internal Standards : Deuterated this compound or ethyl heptanoate can improve quantification accuracy .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods for synthesis, nitrile gloves, and safety goggles due to flammability (Flash Point = 7°C) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid ignition sources. For large spills, apply alcohol-resistant foam .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in approved organic waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., IR, NMR) for this compound derivatives?

- Methodological Answer :

- Reference Databases : Cross-validate spectra with NIST Chemistry WebBook or SDBS for peak assignments (e.g., C=O stretch at 1745 cm in IR) .

- Isotopic Pattern Analysis : Use high-resolution MS (HRMS) to distinguish between structural isomers (e.g., this compound vs. methyl butyrate) based on exact mass (<1 ppm error) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to confirm assignments .

Q. What strategies are effective for modeling thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound?

- Methodological Answer :

- Group Contribution Methods : Apply the Joback-Reid or UNIFAC models to estimate vapor pressure () and activity coefficients .

- Experimental Validation : Use static or dynamic vapor pressure apparatuses to measure data across temperatures (25–100°C) and refine model parameters .

- Software Tools : Leverage Aspen Plus® or COSMOtherm for phase equilibrium simulations .

Q. How can this compound’s interactions in biological systems (e.g., plasma) be studied with minimal matrix interference?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate this compound from plasma .

- LC-MS/MS Quantification : Employ a reverse-phase C18 column with MRM transitions (m/z 103 → 71) and stable isotope-labeled internal standards .

- Matrix Effect Evaluation : Compare calibration curves in solvent vs. plasma to assess ion suppression/enhancement .

Q. What mechanistic insights can be gained from studying this compound’s thermal degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., ~200°C) and kinetic parameters via Flynn-Wall-Ozawa method .

- DART-TOF-MS : Direct Analysis in Real Time coupled with TOF-MS can detect transient degradation products (e.g., isobutyric acid, methanol) .

- Computational Studies : Simulate bond dissociation energies (B3LYP/6-31G*) to predict primary cleavage sites (e.g., ester C-O bond) .

Properties

IUPAC Name |

methyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIWKHZACMWKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060275 | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

91.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.888 | |

| Record name | Methyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/212/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

547-63-7 | |

| Record name | Methyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM286QL922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-84.7 °C | |

| Record name | Methyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.